molecular formula C9H11NO3 B1270134 Methyl 2-(3-amino-4-hydroxyphenyl)acetate CAS No. 78587-72-1

Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Cat. No.: B1270134
CAS No.: 78587-72-1
M. Wt: 181.19 g/mol
InChI Key: CEPDWEWFQRUWPP-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It is a derivative of phenylacetic acid and features both amino and hydroxy functional groups on the aromatic ring, making it a versatile compound in various chemical reactions and applications.

Mechanism of Action

Target of Action

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a chemical compound with the molecular formula C9H11NO3 The primary targets of this compound are currently not well-documented in the literature

Mode of Action

It is likely that the compound interacts with its targets through its amino and hydroxy functional groups, which can form hydrogen bonds and participate in various chemical reactions . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural features, it might be involved in proteomics research . .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability could be affected by temperature and light conditions . Moreover, its efficacy could be influenced by the pH of its environment and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-amino-4-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-hydroxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-amino-4-hydroxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-hydroxyphenyl)acetate
  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
  • Methyl 2-(4-hydroxyphenyl)acetate

Uniqueness

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is unique due to the specific positioning of its amino and hydroxy groups on the aromatic ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDWEWFQRUWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363067
Record name methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78587-72-1
Record name methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(3-amino-4-hydroxyphenyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl(4-hydroxy-3-nitrophenyl)acetate [from step 3] (48.9 g, 0.23 mole) and 5% palladium on carbon were suspended in methanol and the resulting mixture was hydrogenated until all the starting material had been consumed. The reaction mixture was filtered to remove the catalyst and the filtercake was washed with methanol. The combined filtrate and washings were concentrated in vacuo, affording methyl(3-amino-4-hydroxyphenyl)acetate as a solid (41.0 g).
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48.9 g
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Synthesis routes and methods II

Procedure details

Methyl-2-(4-hydroxy-3-nitrophenyl)acetate (2.31 g, 10.9 mmol) was dissolved in THF (20 mL) and MeOH (20 mL) and 10% palladium on carbon (210 mg) was added slowly at RT. The reaction mixture was hydrogenated for 2 h at 39 psi hydrogen pressure, filtered through Celite and washed with MeOH. The solvent was removed under a vacuum and the residue purified by means of column chromatography (n-hexane/EA=2:1).
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2.31 g
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20 mL
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20 mL
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210 mg
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Methyl 4-hydroxy-3-nitrophenylacetate (52.2 g, 0.247 mol) was dissolved in methanol (400 ml) and the resultant solution was then hydrogenated at 5 bar over a 5% w/w palladium on carbon catalyst. The catalyst was removed by filtration and the filtrate was evaporated in vacuo. Trituration with hexane gave methyl 3-amino-4-hydroxyphenylacetate (43.4 g).
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52.2 g
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400 mL
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Synthesis routes and methods V

Procedure details

Methyl 4-hydroxy-3-nitrophenylacetate (2.15 g, 10.1 mmol) and 5% palladium/carbon (2.15 g) were suspended in methanol (100 ml). The resulting suspension was subjected to catalytic hydrogenation for 20 hours under stirring at room temperature and normal pressure. The catalyst was then filtered off from the reaction mixture. The filtrate was distilled under reduced pressure to remove the solvent, whereby the title compound (1.72 g, 93%) was obtained as a brown solid (this compound was provided for the subsequent reaction without further purification).
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2.15 g
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100 mL
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2.15 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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